MC(C2)-Val-Cit-PAB-OH
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Overview
Description
MC(C2)-Val-Cit-PAB-OH is a synthetic compound often used in the field of bioconjugation and drug delivery. It is a peptide-based linker that is commonly employed in the design of antibody-drug conjugates (ADCs). The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which are crucial for its function in targeted drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC(C2)-Val-Cit-PAB-OH typically involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This is followed by the attachment of the para-aminobenzyl alcohol spacer. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the sequential addition of amino acids and spacers, followed by purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
MC(C2)-Val-Cit-PAB-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bond.
Oxidation: Oxidative conditions can modify the para-aminobenzyl alcohol spacer, affecting the compound’s stability and function.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the individual amino acids and the para-aminobenzyl alcohol spacer, while oxidation can produce various oxidized derivatives of the spacer.
Scientific Research Applications
MC(C2)-Val-Cit-PAB-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the design of targeted drug delivery systems, such as antibody-drug conjugates.
Medicine: Plays a crucial role in the development of targeted cancer therapies, allowing for the selective delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of MC(C2)-Val-Cit-PAB-OH involves the selective cleavage of the valine-citrulline dipeptide by specific enzymes present in the target cells. This cleavage releases the active drug, which can then exert its therapeutic effects. The para-aminobenzyl alcohol spacer helps to stabilize the compound and facilitate its delivery to the target site.
Comparison with Similar Compounds
MC(C2)-Val-Cit-PAB-OH is unique due to its specific peptide sequence and spacer, which provide stability and selectivity in drug delivery systems. Similar compounds include:
MC(C2)-Val-Cit-PAB-NH2: A variant with an amine group instead of a hydroxyl group.
MC(C2)-Val-Cit-PAB-COOH: A variant with a carboxyl group instead of a hydroxyl group.
MC(C2)-Val-Cit-PAB-OMe: A variant with a methoxy group instead of a hydroxyl group.
These similar compounds differ in their functional groups, which can affect their stability, reactivity, and overall effectiveness in drug delivery applications.
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O7/c1-15(2)22(30-19(33)11-13-31-20(34)9-10-21(31)35)24(37)29-18(4-3-12-27-25(26)38)23(36)28-17-7-5-16(14-32)6-8-17/h5-10,15,18,22,32H,3-4,11-14H2,1-2H3,(H,28,36)(H,29,37)(H,30,33)(H3,26,27,38)/t18-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPIENQKJWSCAG-PGRDOPGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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